molecular formula C15H22N2OS B10865754 N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

Cat. No.: B10865754
M. Wt: 278.4 g/mol
InChI Key: HIXVGFYTCTWDAW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide, also known by its IUPAC name, is a fascinating compound with diverse applications. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes::

    Acylation of Piperidine Derivative:
    • The compound can be synthesized by acylating a piperidine derivative with 3,5-dimethylbenzoyl chloride or 3,5-dimethylbenzoic acid.
    • Reaction:

      Piperidine derivative+3,5-dimethylbenzoyl chlorideN-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide\text{Piperidine derivative} + \text{3,5-dimethylbenzoyl chloride} \rightarrow \text{this compound}Piperidine derivative+3,5-dimethylbenzoyl chloride→this compound

    Thioamide Formation:
    • The carboxylic acid group in the product undergoes thionation to form the carbothioamide.
    • Reaction:

      Carboxylic acid+Phosphorus pentasulfide (P2S5)Carbothioamide\text{Carboxylic acid} + \text{Phosphorus pentasulfide (P2S5)} \rightarrow \text{Carbothioamide}Carboxylic acid+Phosphorus pentasulfide (P2S5)→Carbothioamide

Industrial Production::
  • Industrial-scale production typically involves the acylation of piperidine derivatives using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can be oxidized to its corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions occur at the piperidine nitrogen.

    Thiolysis: The carbothioamide group can undergo thiolysis reactions.

    Hydrolysis: Hydrolysis of the amide bond is possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides.

    Thiolysis: Thiols (RSH) in the presence of a base.

    Hydrolysis: Acidic or basic hydrolysis conditions.

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Alcohol derivative.
  • Substitution: N-substituted piperidine derivatives.
  • Thiolysis: Thioamide derivatives.
  • Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential antiviral or antibacterial agents.

    Organocatalysis: Used as a chiral organocatalyst.

    Biochemistry: Studied for its interactions with enzymes and receptors.

    Materials Science: Explored for its role in polymer chemistry.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific application. It may act as an enzyme inhibitor, receptor modulator, or catalyst.
  • Molecular targets and pathways vary based on context.

Comparison with Similar Compounds

    Comparison: N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide stands out due to its unique combination of piperidine, carbothioamide, and 3,5-dimethylphenyl moieties.

    Similar Compounds: Other piperidine-based carbothioamides, such as N-(3-methylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide.

Properties

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-(hydroxymethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C15H22N2OS/c1-11-6-12(2)8-14(7-11)16-15(19)17-5-3-4-13(9-17)10-18/h6-8,13,18H,3-5,9-10H2,1-2H3,(H,16,19)

InChI Key

HIXVGFYTCTWDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCCC(C2)CO)C

Origin of Product

United States

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